![molecular formula C13H15NO3 B1392283 [2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol CAS No. 1031630-25-7](/img/structure/B1392283.png)
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol
Übersicht
Beschreibung
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features an ethoxyphenyl group and a methyl group attached to the oxazole ring, along with a methanol group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxybenzaldehyde with 2-amino-2-methylpropan-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the oxazole ring. The reaction conditions often involve heating the mixture under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding dihydro-oxazole derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid.
Reduction: Formation of 2-(4-ethoxyphenyl)-5-methyl-1,3-dihydro-oxazole-4-methanol.
Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.
Wissenschaftliche Forschungsanwendungen
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol: Similar structure with a methoxy group instead of an ethoxy group.
[2-(4-Ethoxyphenyl)-5-methyl-1,3-dihydro-oxazol-4-yl]methanol: Reduced form of the oxazole ring.
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid]: Oxidized form with a carboxylic acid group.
Uniqueness
The presence of the ethoxy group in [2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents, influencing its reactivity and biological activities.
Biologische Aktivität
Overview
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol is an organic compound belonging to the oxazole derivatives class. Its unique structure, characterized by an oxazole ring with an ethoxyphenyl and a methyl group, positions it as a compound of interest in various biological research fields. This article delves into its biological activity, mechanisms of action, and potential applications.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C13H15NO3 |
CAS Number | 1031630-25-7 |
Molecular Weight | 233.27 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in microbial growth, leading to antimicrobial effects. The compound's interaction with cellular receptors can modulate various signaling pathways, contributing to its potential therapeutic effects.
Antimicrobial Activity
Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate antibacterial effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for related compounds often range from 4.69 µM to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound also exhibits antifungal properties. Research indicates that oxazole derivatives can inhibit fungal growth, with MIC values typically higher than those for bacterial strains, suggesting a potential for therapeutic applications in treating fungal infections.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluating the antimicrobial activity of various oxazole derivatives found that compounds with similar structures to this compound showed promising results against Candida albicans and Fusarium oxysporum.
- The results indicated effective inhibition at concentrations ranging from 45 µg/mL to 60 µg/mL .
- Mechanistic Insights :
Comparison with Similar Compounds
Compound Name | Structure Comparison | Biological Activity |
---|---|---|
[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol | Similar structure; methoxy instead of ethoxy | Antimicrobial properties |
[2-(4-Ethoxyphenyl)-5-methyl-1,3-dihydro-oxazol-4-yl]methanol | Reduced oxazole ring | Potentially lower activity |
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid] | Oxidized form with carboxylic acid group | Enhanced reactivity |
Eigenschaften
IUPAC Name |
[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-16-11-6-4-10(5-7-11)13-14-12(8-15)9(2)17-13/h4-7,15H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZLWULXIGONOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.